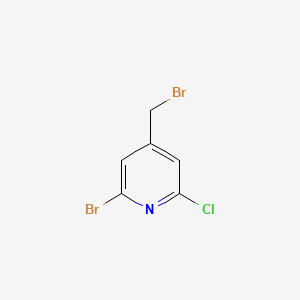
2-Bromo-4-(bromomethyl)-6-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(bromomethyl)-6-chloropyridine is a halogenated pyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(bromomethyl)-6-chloropyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 4-methylpyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine in the presence of catalysts such as iron(III) bromide or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(bromomethyl)-6-chloropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-4-(bromomethyl)-6-chloropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of pyridine-based drugs.
Material Science: It is utilized in the preparation of advanced materials, such as polymers and liquid crystals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(bromomethyl)-6-chloropyridine involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms on the pyridine ring make it susceptible to nucleophilic substitution reactions. The compound can also act as a ligand in coordination chemistry, forming complexes with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methylpyridine
- 2-Bromo-4-chloropyridine
- 2-Bromo-4-methyl-6-nitrophenol
Uniqueness
2-Bromo-4-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C6H4Br2ClN |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
2-bromo-4-(bromomethyl)-6-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 |
Clave InChI |
QSVFKVLKTMLBKC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1Cl)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


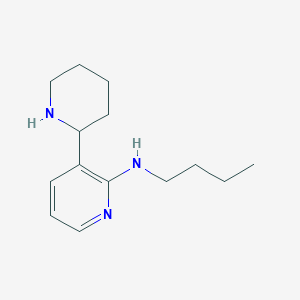

![5-(Bromomethyl)-4-(methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13012370.png)
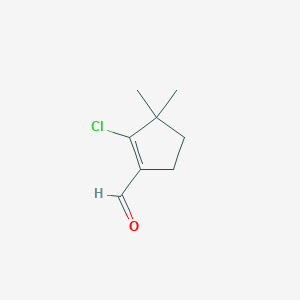
![Methyl 2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetate](/img/structure/B13012392.png)
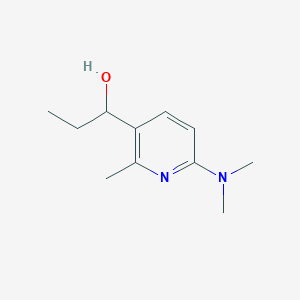
![N-Ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B13012403.png)
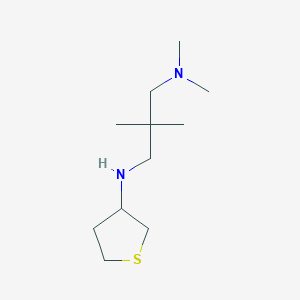
![3-(4-Oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)propanoic acid](/img/structure/B13012407.png)

![7-Bromo-2-methylthiazolo[4,5-b]pyridine](/img/structure/B13012417.png)
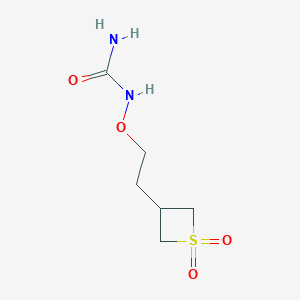

![1-Methyl-6-nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13012431.png)
